molecular formula C19H17ClN4O2S3 B12021691 N-[4-(acetylamino)phenyl]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-[4-(acetylamino)phenyl]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12021691
M. Wt: 465.0 g/mol
InChI Key: RGWPAEZXNCWEKZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, disrupting essential biological pathways in microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to its specific structure and the presence of both acetylamino and thiadiazole groups. Similar compounds include:

Properties

Molecular Formula

C19H17ClN4O2S3

Molecular Weight

465.0 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H17ClN4O2S3/c1-12(25)21-15-6-8-16(9-7-15)22-17(26)11-28-19-24-23-18(29-19)27-10-13-2-4-14(20)5-3-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26)

InChI Key

RGWPAEZXNCWEKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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